3-chloro-1H-pyrazole-4-sulfonyl chloride

Description

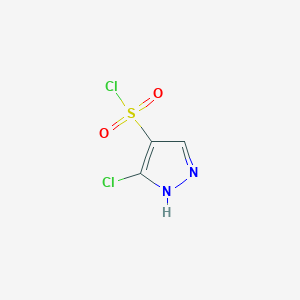

3-Chloro-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 3 and a sulfonyl chloride group at position 4. Its molecular formula is C₃H₂Cl₂N₂O₂S, with a molecular weight of 228.04 g/mol. The sulfonyl chloride group (-SO₂Cl) renders it highly reactive, making it a valuable intermediate in organic synthesis, particularly for introducing sulfonamide moieties in pharmaceuticals and agrochemicals . The electron-withdrawing chlorine substituent at position 3 further enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions .

Properties

IUPAC Name |

5-chloro-1H-pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2N2O2S/c4-3-2(1-6-7-3)10(5,8)9/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQQLKOTZWOCAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909324-77-1 | |

| Record name | 3-chloro-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1H-pyrazole-4-sulfonyl chloride typically involves the chlorination of 1H-pyrazole-4-sulfonyl chloride. One common method includes the reaction of 1H-pyrazole-4-sulfonyl chloride with thionyl chloride (SOCl2) in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

3-chloro-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It can be used to modify biological molecules, such as proteins, through sulfonylation reactions.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-chloro-1H-pyrazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide bonds, which are important in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Sulfonyl Chlorides

Structural and Electronic Differences

The reactivity and applications of pyrazole sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:

3-Ethyl-1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

- Molecular Formula : C₇H₁₁ClN₂O₂S

- Molecular Weight : 222.74 g/mol

- Substituents : Ethyl (position 3), methyl (position 1)

- Key Properties :

- Electron-donating alkyl groups (ethyl and methyl) reduce the electrophilicity of the sulfonyl chloride compared to the chloro-substituted analogue.

- Higher steric bulk may slow down reactions requiring nucleophilic attack at the sulfur center.

- Applications: Less reactive intermediates for controlled sulfonylation in drug synthesis .

1-(Difluoromethyl)-3-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

- Molecular Formula : C₅H₅ClF₂N₂O₂S

- Molecular Weight : 266.62 g/mol

- Substituents : Difluoromethyl (position 1), methyl (position 3)

- Key Properties :

- The difluoromethyl group (-CF₂H) is strongly electron-withdrawing, akin to chlorine, but introduces fluorine-specific effects (e.g., metabolic stability).

- Enhanced lipophilicity compared to 3-chloro derivatives, making it suitable for hydrophobic drug scaffolds.

- Applications: Used in fluorinated bioactive molecules, leveraging both sulfonyl chloride reactivity and fluorine’s pharmacokinetic benefits .

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

- Substituents : Trifluoromethyl (position 3), chlorophenylsulfanyl (position 5)

- Key Properties :

- The trifluoromethyl group (-CF₃) provides extreme electron withdrawal, but the sulfanyl (-S-) group at position 5 introduces steric hindrance.

- Lower sulfonyl chloride reactivity due to competing electronic effects and steric constraints.

- Applications: Specialized in agrochemicals where delayed reactivity is advantageous .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| 3-Chloro-1H-pyrazole-4-sulfonyl chloride | C₃H₂Cl₂N₂O₂S | 228.04 | Cl (position 3) | High electrophilicity | Pharmaceuticals, agrochemicals |

| 3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride | C₇H₁₁ClN₂O₂S | 222.74 | Ethyl (3), methyl (1) | Moderate reactivity | Controlled sulfonylation |

| 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride | C₅H₅ClF₂N₂O₂S | 266.62 | Difluoromethyl (1), methyl (3) | High lipophilicity, stability | Fluorinated drug candidates |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | C₁₂H₉ClF₃N₂OS | 336.72 | Trifluoromethyl (3), sulfanyl (5) | Low reactivity | Agrochemical intermediates |

Biological Activity

3-Chloro-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a chlorine atom and a sulfonyl chloride group. Its structure can be represented as follows:

This unique arrangement contributes to its reactivity and interaction with biological targets.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. Studies suggest that it modulates inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Potential

Recent investigations have highlighted the anticancer activity of this compound. It has been found to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. The mechanism involves the disruption of cellular signaling pathways that promote cell survival .

The biological activity of this compound is largely attributed to the presence of the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins. This interaction may lead to the inhibition of specific enzymes or receptors involved in disease processes. The pyrazole ring also facilitates π-π stacking interactions, enhancing binding affinity to target biomolecules .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anticancer Activity

In a study assessing the anticancer properties, this compound was tested against various cancer cell lines. The results indicated that the compound significantly reduced cell viability at micromolar concentrations, with IC50 values demonstrating potent activity against specific cancer types .

Table 2: IC50 Values Against Cancer Cell Lines

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a scaffold for designing novel drugs. Its ability to interact with various biological targets makes it an attractive candidate for further optimization in drug discovery programs aimed at treating infections, inflammatory diseases, and cancers .

Q & A

Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives?

- Methodological Answer :

- Analgesic/Anti-inflammatory assays : Carrageenan-induced paw edema (rodent models) with oral administration (1% CMC suspension, as in ).

- Ulcerogenicity testing : Intraperitoneal dosing to assess gastrointestinal toxicity, followed by histopathological analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.